molecular formula C21H18ClN5O3S B2921326 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide CAS No. 894036-92-1

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide

Cat. No.: B2921326
CAS No.: 894036-92-1
M. Wt: 455.92
InChI Key: HINMRPLNENBTAN-UHFFFAOYSA-N
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Description

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a 4-chlorophenyl group and an oxalamide linker. This structure combines electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenyl) substituents, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-30-17-4-2-3-15(11-17)24-20(29)19(28)23-10-9-16-12-31-21-25-18(26-27(16)21)13-5-7-14(22)8-6-13/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINMRPLNENBTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The synthesis of compounds with similar structures often involves specific reaction conditions These conditions can potentially influence the compound’s action and stability

Biological Activity

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a complex organic compound known for its diverse biological activities. This compound features a thiazolo[3,2-b][1,2,4]triazole ring and an oxalamide functional group, which contribute to its pharmacological potential. Recent studies highlight its possible applications in medicinal chemistry, particularly in cancer treatment and anti-inflammatory therapies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20ClN5O2SC_{22}H_{20}ClN_{5}O_{2}S, with a molecular weight of approximately 457.91 g/mol. Its structure includes multiple nitrogen atoms within heterocyclic rings, indicating its classification as a triazole derivative. The presence of the thiazole and triazole moieties is significant for its biological activity.

Research indicates that compounds similar to this compound exhibit diverse pharmacological activities due to their ability to interact with various biological targets.

Target Enzymes

  • Cyclooxygenase (COX) Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. By blocking these enzymes, it may reduce inflammation and associated pain.
  • Indoleamine 2,3-Dioxygenase (IDO1) : Similar azole compounds have been identified as IDO1 inhibitors, which play a crucial role in immune regulation and cancer progression .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Exhibits potential chemopreventive effects against various cancer types .
Anti-inflammatory Inhibits COX enzymes leading to reduced inflammation.
Antimicrobial Demonstrates activity against bacterial and fungal pathogens .
Antioxidant Shows significant antioxidant properties which may protect against cellular damage .

Research Findings and Case Studies

Recent studies have investigated the synthesis and biological evaluation of related compounds:

  • Synthesis Methods : Efficient synthetic routes have been developed for creating thiazolo[3,2-b][1,2,4]triazole derivatives. These methods often utilize green chemistry principles to enhance yield and reduce environmental impact .
  • Pharmacological Evaluation : In vitro studies demonstrated that derivatives of this compound exhibit significant inhibition of cancer cell proliferation and migration. For example, a study reported that certain thiazolo-triazole compounds inhibited the growth of breast cancer cells by inducing apoptosis through the activation of specific signaling pathways .
  • Comparative Studies : A comparative analysis of various triazole derivatives revealed that those with similar structural motifs to this compound showed enhanced bioactivity against several cancer cell lines compared to traditional chemotherapeutics .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 3-methoxyphenyl group likely enhances solubility compared to the 3-chloro-4-methylphenyl analog , as methoxy groups are less hydrophobic than chloro or methyl groups.
  • The 3,4-dimethoxyphenyl analog has a higher molecular weight (485.9 vs. 474.4 in ) due to additional oxygen atoms, which may affect membrane permeability.

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